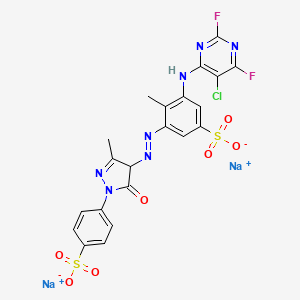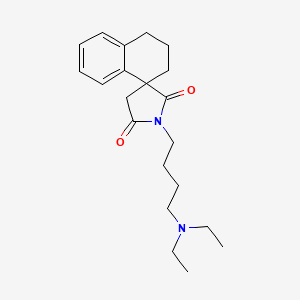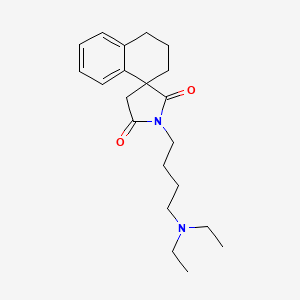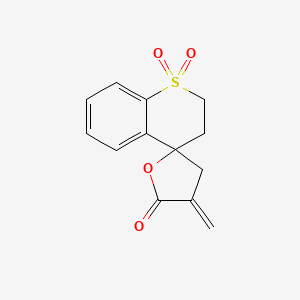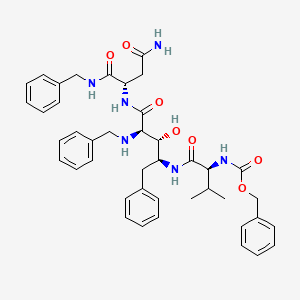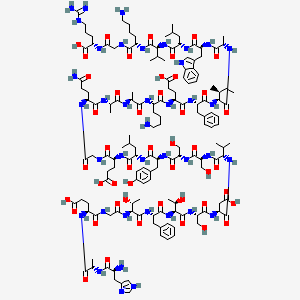![molecular formula C14H16N4O8 B12789293 8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol CAS No. 1653-52-7](/img/structure/B12789293.png)
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: 8-methyl-8-azabicyclo[3.2.1]octan-3-one and 2,4,6-trinitrophenol. The former is a bicyclic structure often associated with tropane alkaloids, while the latter is a nitroaromatic compound known for its explosive properties. This unique combination results in a compound with interesting chemical and physical properties, making it a subject of scientific research in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
2,4,6-trinitrophenol, also known as picric acid, is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid excessive nitration and decomposition of the product.
Industrial Production Methods: Industrial production of 8-methyl-8-azabicyclo[3.2.1]octan-3-one involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol on an industrial scale follows similar nitration processes but with enhanced safety measures due to its explosive nature.
Analyse Chemischer Reaktionen
Types of Reactions: 8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
2,4,6-trinitrophenol is known for its reactivity in nitration and reduction reactions. It can be reduced to form aminophenols under specific conditions.
Major Products: The major products formed from the reactions of 8-methyl-8-azabicyclo[3.2.1]octan-3-one include various derivatives with modified functional groups. For 2,4,6-trinitrophenol, the reduction products include aminophenols and other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
8-methyl-8-azabicyclo[3.2.1]octan-3-one is widely studied for its role in the synthesis of tropane alkaloids, which have significant biological activities . These alkaloids are used in medicinal chemistry for the development of drugs targeting the central nervous system.
2,4,6-trinitrophenol has applications in the field of explosives and pyrotechnics due to its high energy content. It is also used in analytical chemistry as a reagent for the detection of various compounds.
Wirkmechanismus
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets in the central nervous system, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative being studied.
2,4,6-trinitrophenol exerts its effects through its explosive decomposition, which releases a large amount of energy. The molecular pathways involved in this process include the rapid breakdown of nitro groups, leading to the formation of gases and heat.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Tropine
- Tropanol
- 3α-Tropanol
- 8-Azabicyclo[3.2.1]octan-3-ol
Uniqueness: 8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure, which imparts distinct pharmacological properties. Its combination with 2,4,6-trinitrophenol adds an additional layer of complexity, making it a compound of interest for both medicinal and industrial applications.
Eigenschaften
CAS-Nummer |
1653-52-7 |
|---|---|
Molekularformel |
C14H16N4O8 |
Molekulargewicht |
368.30 g/mol |
IUPAC-Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H13NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-7H,2-5H2,1H3;1-2,10H |
InChI-Schlüssel |
FTXSRJKMBOSYQD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(=O)C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Verwandte CAS-Nummern |
1653-52-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


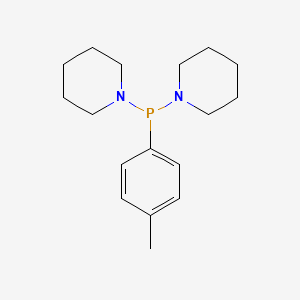
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
